

# Liarozole tolerability improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Liarozole

CAS No.: 115575-11-6

Cat. No.: S548671

Get Quote

## Safety and Tolerability Profile Summary

The following table summarizes the safety and tolerability data for larazotide acetate from systematic reviews and recent clinical trials.

| Data Source                          | Population                              | Dosing Regimen                  | Reported Adverse Events                                                                       | Conclusion on Safety                                |
|--------------------------------------|-----------------------------------------|---------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------|
| Systematic Review of CeD Trials [1]  | 626 adults with Celiac Disease          | Various (0.25 mg - 12 mg daily) | Comparable to placebo; most common: <b>headache, urinary tract infection, nasopharyngitis</b> | Well-tolerated; no major safety concerns identified |
| Phase 2a Trial for MIS-C [2] [3] [4] | 12 children with MIS-C (median age 5.7) | 21 days, four times daily       | <b>No larazotide-related adverse events</b> reported during the 24-week safety follow-up      | Safe and well-tolerated in a pediatric population   |

## Key Experimental Protocols and Outcomes

For researchers designing experiments, understanding the protocols and outcomes from key clinical studies is essential. The table below outlines the design of a recent, relevant clinical trial.

| Trial Element   | Details                                                                           |
|-----------------|-----------------------------------------------------------------------------------|
| Study Objective | To evaluate the efficacy and safety of larazotide in children with MIS-C [3] [4]. |
| Design          | Randomized, double-blind, <b>placebo-controlled</b> , Phase 2a trial.             |
| Participants    | 12 children hospitalized with early-stage MIS-C.                                  |
| Intervention    | <b>Larazotide vs. Placebo</b> , administered orally 4 times daily for 3 weeks.    |

| **Primary Outcomes** | 1. **Safety**: Assessed over 24 weeks. 2. **Efficacy**: Measured via clearance of SARS-CoV-2 spike antigen from blood, resolution of GI symptoms (PedsQL GI score), and time to return to normal activities [2] [4]. | | **Key Findings** | Larazotide group showed **faster spike antigen clearance, quicker GI symptom resolution, and accelerated return to usual activities** compared to placebo [3] [5]. |

## Mechanism of Action and Signaling Pathway

The therapeutic action of larazotide is best understood through its role in regulating the zonulin pathway, which controls intestinal permeability. The diagram below illustrates this signaling pathway and where larazotide acts.



[Click to download full resolution via product page](#)

## Frequently Asked Questions for Researchers

Based on the available data, here are answers to potential technical and clinical questions.

**Q1: What is the primary mechanism that explains larazotide's efficacy in both celiac disease and post-COVID conditions?**

- **A:** The efficacy in both conditions stems from a shared mechanism: **reducing zonulin-mediated increased intestinal permeability**. In celiac disease, this prevents immunogenic gluten peptides from crossing the intestinal barrier [1]. In MIS-C, it prevents persistent SARS-CoV-2 spike protein antigens from leaking into the bloodstream and driving systemic inflammation [3] [4].

**Q2: What are the most common adverse effects observed in clinical trials, and how should they be monitored?**

- **A:** In adult celiac disease trials, adverse events like **headache, urinary tract infection, and nasopharyngitis** were reported, but their incidence was similar to the placebo group [1]. The recent phase 2a trial in children with MIS-C reported **no drug-related adverse events** [2] [5]. Monitoring in experiments should include tracking these common complaints while continuing to assess for any unexpected signals.

**Q3: Has larazotide shown any promise for applications beyond celiac disease?**

- **A:** Yes. Promising results from the MIS-C trial have led to further investigation. Researchers have announced a new clinical trial to test larazotide as a therapy for **Long COVID** [3] [5]. Furthermore, a patent has been granted for investigating its use in treating lung injury and acute respiratory distress syndrome (ARDS) by normalizing tight junctions in lung tissue [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Larazotide acetate for treatment of celiac disease: A ... [sciencedirect.com]
2. Larazotide Safe, Effective in Children With COVID-19- ... [pharmacytimes.com]
3. Clinical Trial Finds Safe, Effective Treatment for Children ... [massgeneralbrigham.org]
4. Investigational Celiac Treatment Found Safe, Effective for ... [contagionlive.com]
5. Larazotide safe, could improve MISC symptoms as ... [contemporarypediatrics.com]
6. Celiac disease drug and implications for lung injury ... [beyondceliac.org]

To cite this document: Smolecule. [Liarozole tolerability improvement techniques]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548671#liarozole-tolerability-improvement-techniques>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)